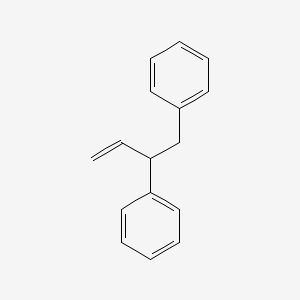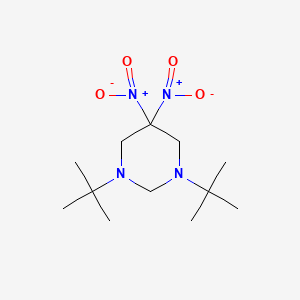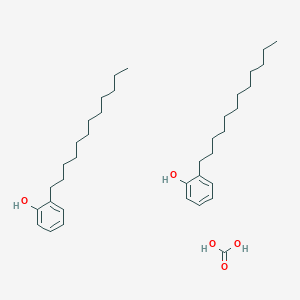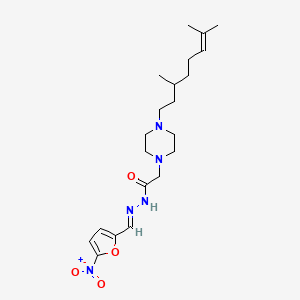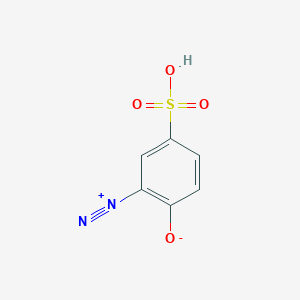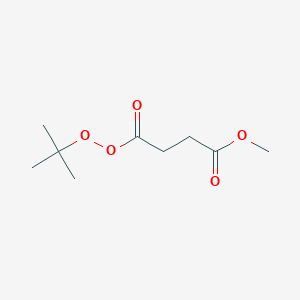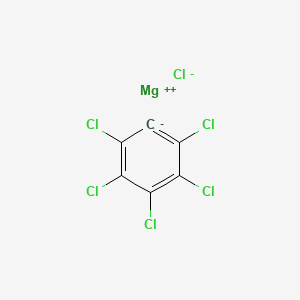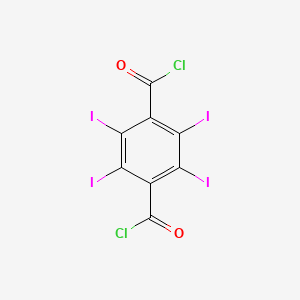![molecular formula C26H22S2 B14691429 [(Benzyldisulfanyl)(diphenyl)methyl]benzene CAS No. 33663-76-2](/img/structure/B14691429.png)
[(Benzyldisulfanyl)(diphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Benzyldisulfanyl)(diphenyl)methyl]benzene is an organic compound with the molecular formula C20H18S2 It is characterized by the presence of a disulfide bond (S-S) flanked by benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Benzyl Chloride and Sodium Disulfide
Reaction: Benzyl chloride reacts with sodium disulfide (Na2S2) to form [(Benzyldisulfanyl)(diphenyl)methyl]benzene.
Conditions: The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions.
-
Oxidation of Benzyl Mercaptan
Reaction: Benzyl mercaptan (C6H5CH2SH) is oxidized to form the disulfide compound.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Products: Oxidation typically leads to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Products: Reduction of the disulfide bond results in the formation of thiols.
-
Substitution
Reagents: Electrophilic reagents such as halogens (Cl2, Br2) or nucleophiles (OH-, NH2-).
Products: Substitution reactions can lead to various substituted benzene derivatives.
Scientific Research Applications
Chemistry
Biology
Medicine
Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry
Mechanism of Action
[(Benzyldisulfanyl)(diphenyl)methyl]benzene exerts its effects primarily through its disulfide bond. The disulfide bond can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl Disulfide: Similar in structure but lacks the additional phenyl groups.
Diphenyl Disulfide: Contains two phenyl groups but lacks the benzyl group.
Uniqueness
[(Benzyldisulfanyl)(diphenyl)methyl]benzene is unique due to the combination of benzyl and diphenyl groups, which imparts distinct chemical properties and reactivity compared to other disulfide compounds .
Properties
CAS No. |
33663-76-2 |
|---|---|
Molecular Formula |
C26H22S2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(benzyldisulfanyl)-diphenylmethyl]benzene |
InChI |
InChI=1S/C26H22S2/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
ZSDAZILPTHZOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
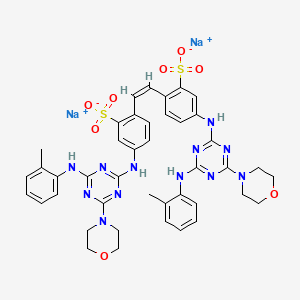
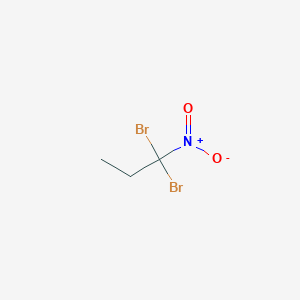

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
